molecular formula C3H2F4O2 B1351136 2,3,3,3-tetrafluoropropanoic Acid CAS No. 359-49-9

2,3,3,3-tetrafluoropropanoic Acid

Cat. No. B1351136
CAS RN: 359-49-9
M. Wt: 146.04 g/mol
InChI Key: GPKYZQLMEPJAGJ-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropanoic acid is a chemical compound with the molecular formula C3H2F4O2 . It has a molecular weight of 146.04 . It is used in various applications including the production of 2,2,3,3-tetrafluoro-propionyl chloride .


Synthesis Analysis

The synthesis of this compound involves the use of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide and 37% hydrochloric acid. The reaction is carried out under reflux at elevated temperature for 10 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon backbone with four fluorine atoms attached to the second and third carbon atoms. The first carbon atom is attached to a carboxylic acid group .


Chemical Reactions Analysis

One known chemical reaction involving this compound is its use to produce 2,2,3,3-tetrafluoro-propionyl chloride. This reaction requires the reagent benzotrichloride .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 124.8±35.0 °C at 760 mmHg, and a vapor pressure of 7.8±0.4 mmHg at 25°C . It also has a flash point of 29.3±25.9 °C .

Scientific Research Applications

Synthesis of α-Fluoro-α-(trifluoromethyl)-β-amino Esters

2,3,3,3-tetrafluoropropanoic acid is utilized in the synthesis of α-fluoro-α-(trifluoromethyl)-β-amino esters. This process involves the reaction of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with various chiral imines in the presence of zinc, yielding high diastereomeric excesses of the esters in fair to good chemical yields (Sekiguchi et al., 2004).

Creation of Fluorinated Building Blocks

The compound serves as an inexpensive and readily available fluorinated building block, notably in the synthesis of enol ethers and vinyl sulfides. Its growing use as a low global warming potential refrigerant has made it more accessible for use in organic synthesis (Murray et al., 2019).

Electrocatalytic Oxidation Processes

This compound is used in electrocatalytic oxidation processes to produce high-value chemicals like sodium 2,2,3,3-tetrafluoropropionate. This process is significant for realizing green and highly selective oxidation of related compounds (Wang et al., 2014).

Environmental and Biological Studies

The degradation, bioaccumulation, and environmental impact of this compound derivatives have been studied extensively. Research includes its transformation in biological systems, aquatic hazard, and environmental risk assessments, providing insights into its environmental and biological interactions (Heydebreck et al., 2015; Hoke et al., 2016; Gomis et al., 2018; Wang et al., 2018; Chen et al., 2019).

Fluorocarbon Surfactant Synthesis

It is also involved in the synthesis of fluorocarbon surfactants, where its unique properties contribute to the creation of compounds with low surface tension and significant reduction in the surface tensions of organic solvents (Han et al., 2009).

Safety and Hazards

2,3,3,3-Tetrafluoropropanoic acid is classified as an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoropropanoic Acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in oxidative dehalogenation processes. This interaction leads to the formation of metabolites like 2,3,3,3-tetrafluoropropionaldehyde and 3,3,3-trifluoropyruvaldehyde . Additionally, this compound can conjugate with glutathione through the action of glutathione S-transferase, forming products like S-(2,3,3,3-tetrafluoropropenyl)-glutathione . These interactions highlight the compound’s role in detoxification and metabolic processes.

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving rodent models, exposure to this compound resulted in changes in liver weight and peroxisome proliferation . It also affected T cell-dependent antibody responses and splenic lymphocyte subpopulations, indicating its impact on the immune system

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound undergoes oxidative dehalogenation catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, including glutathione, resulting in conjugation products. This mechanism underscores the compound’s role in modulating enzyme activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound in rodent models led to sustained changes in liver weight and immune responses . These findings suggest that the temporal dynamics of the compound’s effects are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects . For example, high doses of the compound have been associated with increased liver weight and peroxisome proliferation in rodents . These dosage-dependent effects highlight the importance of careful dose management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 and glutathione S-transferase . The compound undergoes oxidative dehalogenation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s fluorinated nature may influence its localization and accumulation in certain tissues . Understanding these transport mechanisms is critical for predicting the compound’s biodistribution and potential effects on different organs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its biochemical effects at the cellular level.

properties

IUPAC Name

2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKYZQLMEPJAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382170
Record name 2,3,3,3-Tetrafluoropropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359-49-9
Record name 2,3,3,3-Tetrafluoropropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3,3-Tetrafluoropropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoropropanoic acid
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Record name 2,3,3,3-TETRAFLUOROPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing tetrafluorinated analogs of fenoprofen and ketoprofen?

A1: Fenoprofen and ketoprofen belong to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Synthesizing their tetrafluorinated analogs is of interest because introducing fluorine atoms into a drug molecule can significantly alter its pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. [] The research aims to explore whether these modifications in the tetrafluorinated analogs lead to improved therapeutic profiles compared to the parent drugs.

Q2: How were the tetrafluorinated analogs of fenoprofen and ketoprofen synthesized in the study?

A2: The research employed electrochemical carboxylation as the key synthetic strategy. [] Pentafluoroethylarenes, serving as the starting materials, underwent electrochemical carboxylation to yield the desired 2,3,3,3-tetrafluoro-2-(3-phenoxyphenyl)-propanoic acid (tetrafluorinated fenoprofen) and 2-(3-benzoylphenyl)-2,3,3,3-tetrafluoropropanoic acid (tetrafluorinated ketoprofen). This method offers a potentially efficient and controlled approach for introducing the carboxyl group and constructing the target tetrafluorinated analogs.

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